2-bromo-1-chloro-3,5-dimethoxybenzene
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Overview
Description
2-Bromo-1-chloro-3,5-dimethoxybenzene is an organic compound with the molecular formula C8H8BrClO2 It is a derivative of benzene, where the benzene ring is substituted with bromine, chlorine, and two methoxy groups
Preparation Methods
2-Bromo-1-chloro-3,5-dimethoxybenzene can be synthesized through electrophilic aromatic substitution reactions. One common method involves the bromination and chlorination of 3,5-dimethoxyaniline. The process typically includes the following steps:
Diazotization: 3,5-Dimethoxyaniline is treated with sodium nitrite and hydrochloric acid to form a diazonium salt.
Sandmeyer Reaction: The diazonium salt is then reacted with copper(I) bromide and copper(I) chloride to introduce the bromine and chlorine substituents, respectively.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
2-Bromo-1-chloro-3,5-dimethoxybenzene undergoes various types of chemical reactions, including:
Electrophilic Aromatic Substitution: This compound can participate in further substitution reactions, where the bromine or chlorine atoms can be replaced by other electrophiles.
Nucleophilic Substitution: The bromine and chlorine atoms can be substituted by nucleophiles such as amines or alkoxides under appropriate conditions.
Oxidation and Reduction: The methoxy groups can undergo oxidation to form corresponding quinones, while reduction reactions can target the halogen substituents.
Common reagents used in these reactions include halogenating agents (e.g., bromine, chlorine), nucleophiles (e.g., amines, alkoxides), and oxidizing or reducing agents (e.g., potassium permanganate, sodium borohydride). The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-Bromo-1-chloro-3,5-dimethoxybenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Medicine: Research into its potential as a precursor for drug development, particularly in the synthesis of anti-cancer and anti-inflammatory agents.
Industry: Utilized in the production of specialty chemicals and materials, including dyes and polymers
Mechanism of Action
The mechanism of action of 2-bromo-1-chloro-3,5-dimethoxybenzene involves its interaction with molecular targets through electrophilic and nucleophilic substitution reactions. The presence of electron-donating methoxy groups and electron-withdrawing halogens creates a unique electronic environment that influences its reactivity. The compound can form stable intermediates, such as benzenonium ions, which facilitate further chemical transformations .
Comparison with Similar Compounds
2-Bromo-1-chloro-3,5-dimethoxybenzene can be compared with other similar compounds, such as:
1-Bromo-3,5-dimethoxybenzene: Lacks the chlorine substituent, resulting in different reactivity and applications.
2-Bromo-1,3-dimethoxybenzene:
3,5-Dimethoxy-1-chlorobenzene: Lacks the bromine substituent, leading to variations in its reactivity and applications
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct electronic and steric properties, making it valuable for targeted chemical synthesis and research applications.
Properties
CAS No. |
1039105-27-5 |
---|---|
Molecular Formula |
C8H8BrClO2 |
Molecular Weight |
251.5 |
Purity |
95 |
Origin of Product |
United States |
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